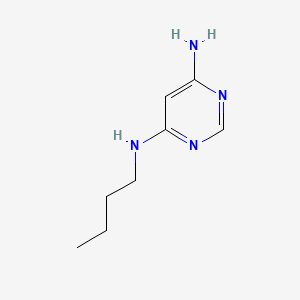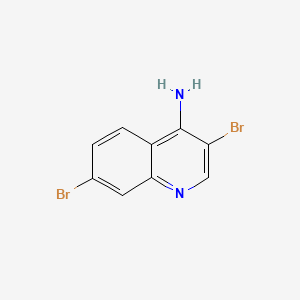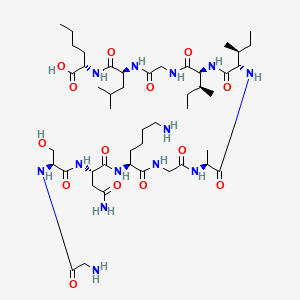
Gsnkgaiigl-nle
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gsnkgaiigl-nle is a synthetic compound that has been studied for its potential to act as a therapeutic and/or diagnostic agent. It is a small molecule that has been synthesized to mimic a natural molecule found in the human body. This compound has been studied for its potential to act as a therapeutic and/or diagnostic agent, and has been found to have both biochemical and physiological effects on the body.
Wissenschaftliche Forschungsanwendungen
Gene Set Enrichment Analysis (GSEA) GSEA is a method for interpreting genome-wide expression profiles by focusing on gene sets, which are groups of genes sharing common biological functions, chromosomal locations, or regulation. It's particularly powerful for understanding cancer-related datasets, revealing biological pathways in conditions where single-gene analysis shows little similarity, such as in studies of patient survival in lung cancer. GSEA is embodied in a software package along with a database of biologically defined gene sets (Subramanian et al., 2005).
Gene Set Variation Analysis (GSVA) GSVA extends the concept of gene set enrichment by estimating the variation of pathway activity over a sample population in an unsupervised manner. It's robust and provides greater biological interpretability compared to single-gene analysis. GSVA is especially useful for differential pathway activity and survival analysis in both microarray and RNA-seq data (Hänzelmann et al., 2013).
Generally Applicable Gene-set Enrichment (GAGE) GAGE is another method for gene set analysis that can handle datasets of various sample sizes and experimental designs. It has shown to outperform other GSA methods by ensuring greater robustness, sensitivity, and biological relevance. GAGE reveals novel and relevant regulatory mechanisms in various biological studies, making it a versatile tool for gene expression data analysis (Luo et al., 2009).
Graph Signal Processing (GSP) in Biological Data Analysis GSP provides tools for processing data defined on irregular graph domains, making it relevant for the analysis and interpretation of biological data such as sensor network data or genomic information. It connects core ideas in GSP with traditional digital signal processing, offering a historical perspective and highlighting recent advances in this field (Ortega et al., 2017).
Wirkmechanismus
Target of Action
Gsnkgaiigl-nle is a fragment of the Beta Amyloid peptide, specifically Beta Amyloid (25-35) with a Norleucine (Nle) substitution . The primary target of this compound is the Beta Amyloid (1-40) & (1-42) peptides found in cultured hippocampal neurons . These peptides are implicated in the pathogenesis of Alzheimer’s disease, and their toxicity is crucial for the disease’s progression .
Mode of Action
The compound this compound interacts with its targets by replacing the Methionine at position 35 (Met35) in the Beta Amyloid peptide . Met35 is necessary for the toxicity of the full-length Beta Amyloid peptides to cultured hippocampal neurons . The replacement of Met35 with Nle in the Beta Amyloid fragment renders these peptides non-toxic .
Biochemical Pathways
By rendering the Beta Amyloid peptides non-toxic, this compound may disrupt the pathological processes leading to neuronal damage in Alzheimer’s disease .
Result of Action
The primary result of this compound’s action is the reduction of toxicity of Beta Amyloid peptides in cultured hippocampal neurons . This could potentially alleviate the neuronal damage associated with Alzheimer’s disease.
Action Environment
The action of this compound is likely influenced by various environmental factors. For instance, the compound’s stability and efficacy could be affected by factors such as temperature, as suggested by the recommended storage conditions of -20 °C or below
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H83N13O14/c1-9-12-15-29(46(72)73)56-41(67)30(18-24(4)5)53-36(64)22-51-44(70)37(25(6)10-2)59-45(71)38(26(7)11-3)58-39(65)27(8)52-35(63)21-50-40(66)28(16-13-14-17-47)55-42(68)31(19-33(49)61)57-43(69)32(23-60)54-34(62)20-48/h24-32,37-38,60H,9-23,47-48H2,1-8H3,(H2,49,61)(H,50,66)(H,51,70)(H,52,63)(H,53,64)(H,54,62)(H,55,68)(H,56,67)(H,57,69)(H,58,65)(H,59,71)(H,72,73)/t25-,26-,27-,28-,29-,30-,31-,32-,37-,38-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPCIWMFUJJNEFD-WZBQLBBYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(C(C)CC)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H83N13O14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1042.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

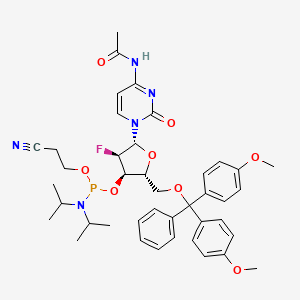
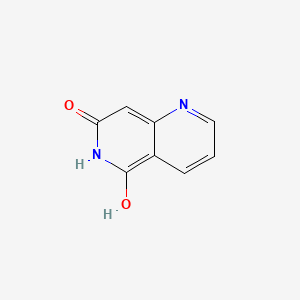


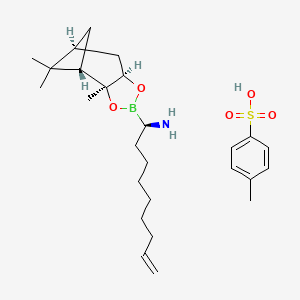


![6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B598456.png)
